2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide
Description
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide is a synthetic organic compound characterized by the presence of chloro, hydroxy, and acetamide functional groups
Properties
IUPAC Name |
2-chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9(8-16)15(12(17)6-13)7-10-4-2-3-5-11(10)14/h2-5,9,16H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFVIQITWMPBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(CC1=CC=CC=C1Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide typically involves the reaction of 2-chlorobenzyl chloride with 2-chlorophenylacetic acid in the presence of a base such as sodium hydroxide. The intermediate product is then reacted with 1-hydroxypropan-2-amine under controlled conditions to yield the final compound. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide for azide substitution.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azide or other substituted derivatives.
Scientific Research Applications
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(3-chlorophenyl)acetamide
- 2-Chloro-N-(3-methoxyphenyl)acetamide
- 2-Chloro-N-(3-cyanophenyl)acetamide
Uniqueness
2-Chloro-N-[(2-chlorophenyl)methyl]-N-(1-hydroxypropan-2-yl)acetamide is unique due to the presence of both chloro and hydroxy functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in its applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
